molecular formula C13H24O4S2 B12668484 Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate CAS No. 85005-67-0

Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate

Cat. No.: B12668484
CAS No.: 85005-67-0
M. Wt: 308.5 g/mol
InChI Key: JTRYLXWWGAXJJN-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate is a chemical compound with the molecular formula C13H24O4S2. It is known for its unique structure, which includes two isobutyl groups and a methylenebis(thio) linkage. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate typically involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity acetic acid derivatives and isobutyl alcohol.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Amides, alternative esters.

Scientific Research Applications

Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate exerts its effects involves interactions with various molecular targets. The thioether groups can interact with metal ions and enzymes, potentially inhibiting or modifying their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bispropionate
  • Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisbutyrate

Uniqueness

Compared to similar compounds, Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate is unique due to its specific ester and thioether linkages, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Bis(2-methylpropyl) 2,2'-(methylenebis(thio))bisacetate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C14H26O4
  • Molecular Weight : 258.3538 g/mol
  • CAS Registry Number : 141-04-8

The structure of the compound includes two ester functional groups and a methylene bridge, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focusing on derivatives of bisacetate compounds has shown promising results in inhibiting cancer cell growth. In particular, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These findings suggest that modifications to the bisacetate structure can enhance anticancer activity, indicating that this compound may also possess similar properties .

The mechanism by which these compounds exert their effects often involves interactions with specific proteins associated with cancer progression. For example, studies have indicated that certain bisacetate derivatives inhibit kinases like NEK7 and NEK9, which are overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results indicated significant growth inhibition, warranting further exploration into its therapeutic potential.
  • Computational Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer signaling pathways. These studies revealed favorable interactions with key proteins such as TP53 and NF-kappa-B, which are crucial in regulating cell cycle and apoptosis.

Properties

CAS No.

85005-67-0

Molecular Formula

C13H24O4S2

Molecular Weight

308.5 g/mol

IUPAC Name

2-methylpropyl 2-[[2-(2-methylpropoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C13H24O4S2/c1-10(2)5-16-12(14)7-18-9-19-8-13(15)17-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

JTRYLXWWGAXJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CSCSCC(=O)OCC(C)C

Origin of Product

United States

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